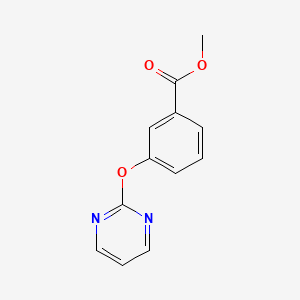

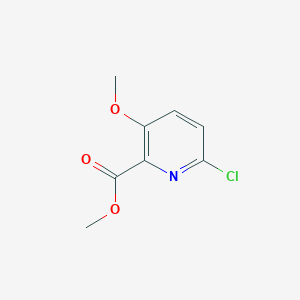

Methyl 3-(pyrimidin-2-yloxy)benzoate

Descripción general

Descripción

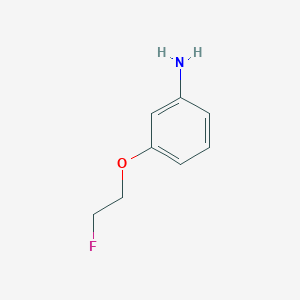

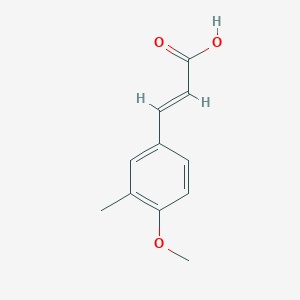

“Methyl 3-(pyrimidin-2-yloxy)benzoate” is a chemical compound with the CAS Number: 176032-29-4 . It has a molecular weight of 230.22 and its IUPAC name is this compound .

Molecular Structure Analysis

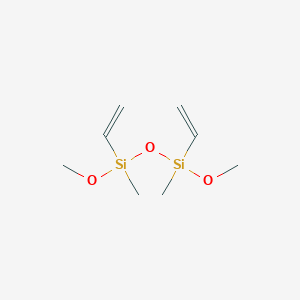

The molecular structure of “this compound” is represented by the linear formula C12H10N2O3 . The InChI code for this compound is 1S/C12H10N2O3/c1-16-11(15)9-4-2-5-10(8-9)17-12-13-6-3-7-14-12/h2-8H,1H3 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 230.22 . Its linear formula is C12H10N2O3 .Aplicaciones Científicas De Investigación

Synthesis of Intermediate Compounds for Herbicides

Methyl 3-(pyrimidin-2-yloxy)benzoate and its derivatives have been extensively studied in the synthesis of intermediate compounds for herbicides. For instance, the compound has been used in the synthesis of intermediate 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate, a key component in herbicide bispyribac-sodium production (Li Yuan-xiang, 2008). Additionally, its use in the creation of novel dialkoxyphosphoryl aryl methyl 2-(4,6-dimethoxy-pyrimidin-2-yloxy) benzoate derivatives, which showed potential herbicidal activity, highlights its significance in agricultural chemical research (Chuanfei Jin & H. He, 2011).

Radioactive Labeling in Herbicide Research

This compound derivatives have also been used in the synthesis of herbicidal compounds labeled with radioactive isotopes like tritium and carbon-14. This is particularly evident in the creation of the herbicide ZJ0273, where labeled versions were synthesized for use as radiotracers in studies exploring its metabolism, mode of action, and environmental behavior (Zheng-Min Yang, Q. Ye, & Long Lu, 2008).

Role in Metal Complex Formation

This compound has been instrumental in forming metal complexes, as seen in its interaction with metals like Co(II), Ni(II), Cu(II), and Cu(I). These interactions have led to various structural formations like mononuclear structures, layer structures, and chain structures, contributing significantly to the field of coordination chemistry (Ming-Yuan Xie et al., 2014).

Antimicrobial Activity Studies

Recent research has explored the antimicrobial properties of derivatives of this compound. For instance, studies on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives demonstrated varying degrees of microbial inhibition, indicating the potential for developing new antimicrobial agents (S. Meshcheryakova et al., 2021).

Propiedades

IUPAC Name |

methyl 3-pyrimidin-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-16-11(15)9-4-2-5-10(8-9)17-12-13-6-3-7-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVYHHYZOKIJOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one](/img/structure/B3109741.png)

![5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3109752.png)

![tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3109757.png)

![[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B3109816.png)

![ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3109819.png)